molecular formula C18H20O3 B14349131 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol CAS No. 94363-82-3

4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol

Cat. No.: B14349131
CAS No.: 94363-82-3
M. Wt: 284.3 g/mol
InChI Key: GNBVSNJIECKFKS-UHFFFAOYSA-N
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Description

. It is a derivative of chromane and phenol, characterized by its unique structure that includes a benzopyran ring system and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol typically involves the condensation of 2,4,4-trimethyl-2H-1-benzopyran with a phenol derivative under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-2,2,4-trimethylchromane: Similar structure with slight variations in the substitution pattern.

    2,2,4-Trimethyl-4-(4’-hydroxyphenyl)chroman: Another closely related compound with similar chemical properties.

Uniqueness

4-(2,4,4-Trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)benzene-1,3-diol stands out due to its unique combination of a benzopyran ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

94363-82-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-(2,4,4-trimethyl-3H-chromen-2-yl)benzene-1,3-diol

InChI

InChI=1S/C18H20O3/c1-17(2)11-18(3,13-9-8-12(19)10-15(13)20)21-16-7-5-4-6-14(16)17/h4-10,19-20H,11H2,1-3H3

InChI Key

GNBVSNJIECKFKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)(C)C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

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